6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
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Overview
Description
6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a heterocyclic compound that features a fused ring system combining pyridine, pyrrole, and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one can be achieved through a variety of methods. One common approach involves the microwave-accelerated Castagnoli-Cushman reaction, which provides a convenient preparation of this compound in moderate to good yields with good trans stereoselectivity . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperature and pressure to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: Researchers investigate the compound’s effects on biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-c]isoquinolines: These compounds share a similar fused ring system and are studied for their photophysical and crystallographic properties.
Pyrrolo[1,2-a]quinoxalines: These compounds are investigated for their antimalarial activity and molecular modeling.
Uniqueness
6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties
Properties
IUPAC Name |
2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPPFIDIJMNDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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